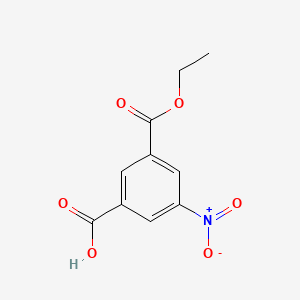

5-Nitroisophthalic Acid Monoethyl Ester

Description

The exact mass of the compound Monoethyl 5-nitroisophthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxycarbonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-2-17-10(14)7-3-6(9(12)13)4-8(5-7)11(15)16/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYHBDFTELAGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885217 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22871-55-2 | |

| Record name | 1-Ethyl 5-nitro-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22871-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022871552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester

This guide outlines the synthesis pathway for 5-Nitroisophthalic Acid Monoethyl Ester (and its chemically equivalent Monomethyl analogue, CAS 1955-46-0).

Note on CAS and Nomenclature: The user-provided CAS 1955-46-0 corresponds to Monomethyl 5-nitroisophthalate .[1] The Monoethyl ester is chemically analogous but distinct. This guide focuses on the Monoethyl synthesis as requested in the text, while referencing the Monomethyl data where the chemistry is identical. The protocols below are interchangeable by substituting Ethanol for Methanol.

Executive Summary

Target Molecule: this compound (Monoethyl 5-nitroisophthalate) Core Application: Key intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol) and polyamides. Synthesis Strategy: The most robust, high-purity industrial route is Symmetric Diesterification followed by Controlled Partial Hydrolysis . Direct mono-esterification of the dicarboxylic acid is thermodynamically difficult to control, often yielding a statistical mixture of unreacted acid, monoester, and diester that is difficult to purify.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to break the symmetry of the 5-nitroisophthalic acid molecule.

-

Step 1 (Activation/Protection): Convert both carboxylic acid groups to esters (Diethyl 5-nitroisophthalate). This creates a symmetric, lipophilic intermediate that is easy to purify.

-

Step 2 (Symmetry Breaking): Use Desymmetrization via Partial Hydrolysis . By utilizing controlled stoichiometry (1 equivalent of base) in a specific solvent system, one ester group is hydrolyzed back to the acid while the other remains intact.[2]

Pathway Visualization[1]

Figure 1: Stepwise synthesis pathway from 5-nitroisophthalic acid to the monoethyl ester.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 5-Nitroisophthalate

This step ensures quantitative conversion of the starting acid to the diester, removing issues with unreacted starting material.

-

Reagents: 5-Nitroisophthalic acid (1.0 eq), Ethanol (Excess, solvent), Conc. H₂SO₄ (Catalytic, 0.1 eq).

-

Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional, for water removal).

Protocol:

-

Dissolution: Suspend 5-nitroisophthalic acid in absolute ethanol (approx. 10 mL per gram of acid).

-

Catalysis: Add concentrated sulfuric acid dropwise with stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C). The solid will dissolve as the ester forms. Maintain reflux for 6–8 hours. Monitoring: Check via TLC (Solvent: Hexane/Ethyl Acetate 7:3) until the starting acid spot disappears.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.

-

Pour the residue into ice-cold water. The Diethyl 5-nitroisophthalate will precipitate as a white/off-white solid.

-

Filter the solid and wash with saturated NaHCO₃ solution (to remove trace acid) and then water.

-

Yield: Typically 95–98%.

-

Purity: Sufficient for Step 2 without recrystallization.

-

Step 2: Selective Partial Hydrolysis (The "Niwayama" Method)

This is the critical step. The use of a THF/Water or Acetone/Water system at low temperature is proven to maximize the yield of the mono-ester (half-ester) and minimize over-hydrolysis.

-

Reagents: Diethyl 5-nitroisophthalate (1.0 eq), NaOH (1.0 eq), THF or Acetone, Water.

-

Temperature: 0°C (Ice bath).

Protocol:

-

Preparation: Dissolve Diethyl 5-nitroisophthalate in THF or Acetone (approx. 10 mL/g). Cool the solution to 0°C in an ice bath.

-

Hydrolysis: Prepare a solution of NaOH (strictly 1.0 molar equivalent) in a minimum amount of water.

-

Addition: Add the aqueous NaOH dropwise to the cold ester solution over 30 minutes. Critical: Rapid addition creates local high concentrations of base, leading to di-acid formation.

-

Reaction: Stir at 0°C for 60–90 minutes.

-

Mechanism Note: The reaction relies on the statistical probability and the reduced electrophilicity of the mono-anion intermediate, which protects the second ester group from attack under these mild conditions.

-

-

Workup:

-

Evaporate the organic solvent (THF/Acetone) under reduced pressure at low temperature (<30°C).

-

The residue (aqueous phase) contains the Sodium salt of the Monoester.

-

Extraction of Impurities: Wash the aqueous phase with Ethyl Acetate or Dichloromethane. This removes any unreacted Diester .

-

Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH 2–3. The This compound will precipitate.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) if necessary.[3]

Data Summary Table:

| Parameter | Step 1 (Diesterification) | Step 2 (Partial Hydrolysis) |

| Solvent | Ethanol (Excess) | THF/Water or Acetone/Water |

| Reagent | H₂SO₄ (Cat.) | NaOH (1.0 eq) |

| Temp | Reflux (78°C) | 0°C |

| Time | 6–8 Hours | 1–2 Hours |

| Typical Yield | >95% | 75–85% |

| Key Impurity | Unreacted Acid | Di-acid (Over-hydrolysis) |

Process Analytical Technology (PAT) & Quality Control

To ensure the "Mono" species is isolated, specific analytical markers must be checked.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

-

Elution Order:

-

5-Nitroisophthalic Acid (Most polar, elutes first).

-

Monoethyl Ester (Target, intermediate retention).

-

Diethyl Ester (Least polar, elutes last).

-

-

Acceptance Criteria: Target Monoester > 98.5%; Diester < 0.5%; Free Acid < 0.5%.

NMR Spectroscopy (1H NMR, DMSO-d6)

-

Symmetry Check:

-

Diester: The aromatic protons at positions 4 and 6 are equivalent (doublet). The proton at position 2 is a triplet (or dd).

-

Monoester: The symmetry is broken. Protons 4 and 6 are non-equivalent . You will see distinct splitting patterns for the aromatic ring protons due to the different electronic environments of the ester vs. the acid group.

-

Ethyl Group: Integration will show 1 Ethyl group (3H triplet, 2H quartet) relative to 3 aromatic protons.

-

Safety & Scale-Up Considerations

-

Nitro Compounds: 5-nitroisophthalic acid derivatives are nitro-aromatics. While generally stable, they should not be subjected to extreme heat or shock when dry. Ensure thermal stability testing (DSC) before scaling up to kilogram quantities.

-

Exotherm Control: The neutralization of the diester (Step 2) is exothermic. On a large scale, active cooling is required to maintain 0°C and prevent over-hydrolysis.

-

Solvent Handling: THF forms peroxides; ensure peroxide-free solvents are used. Acetone is a safer alternative for Step 2 if solubility permits.

References

-

Niwayama, S. (2000).[4] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters". Journal of Organic Chemistry, 65(18), 5834–5836. Link

- Core reference for the selective hydrolysis protocol.

-

Larsen, A. A. (1964). "N-alkyl Isophthalamic Acids and Esters". U.S. Patent 3,145,197.[2] Link

- Describes the classical route of diesterification followed by partial hydrolysis for contrast media intermedi

-

Felder, E., & Pitre, D. (1988). "Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters". European Patent EP0879815. Link

- Details the industrial purification and handling of nitroisophthalic esters.

-

ChemicalBook. (n.d.). "Product Entry: Monomethyl 5-nitroisophthalate (CAS 1955-46-0)".[1][5][6] Link

- Verification of CAS numbers and physical properties.

Sources

- 1. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 5. lookchem.com [lookchem.com]

- 6. arveelabs.com [arveelabs.com]

Spectroscopic Characterization of 5-Nitroisophthalic Acid Monoethyl Ester: A Technical Guide

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-nitroisophthalic acid monoethyl ester, we can predict the following signals:

-

Aromatic Protons: The benzene ring has three protons. The proton situated between the two carboxyl groups will be the most deshielded due to the electron-withdrawing nature of these groups and the nitro group. The other two aromatic protons will also be in the downfield region, with splitting patterns determined by their coupling to each other. Based on data for 5-nitroisophthalic acid, we expect these protons to appear in the range of 8.7 ppm.[2]

-

Ethyl Ester Protons: The ethyl group will give rise to two distinct signals:

-

A quartet corresponding to the two methylene (-CH₂-) protons, deshielded by the adjacent oxygen atom.

-

A triplet corresponding to the three methyl (-CH₃) protons.

-

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically a broad singlet and can appear over a wide range of the spectrum, often above 10 ppm.

Predicted ¹H NMR Data Summary

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Ar-H | ~8.7 | m | 3H |

| -OCH₂CH₃ | ~4.4 | q | 2H |

| -OCH₂CH₃ | ~1.4 | t | 3H |

| -COOH | >10 | br s | 1H |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would show the following key signals:

-

Carbonyl Carbons: Two distinct signals for the carboxylic acid and the ester carbonyl carbons are expected in the downfield region of the spectrum.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly affected.

-

Ethyl Ester Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will be observed in the upfield region.

Based on the data for the monomethyl ester, the aromatic carbons would appear in the range of 125-150 ppm, and the carbonyl carbons around 165 ppm.[4]

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Acid) | ~165 |

| C=O (Ester) | ~164 |

| Ar-C (quaternary) | 130-150 |

| Ar-CH | 125-135 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The key characteristic absorption bands expected for this compound are:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹. This band may appear as two distinct peaks or a broadened peak due to the two different carbonyl groups.

-

C-O Stretch (Ester and Carboxylic Acid): These will appear in the fingerprint region, typically between 1200-1300 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

The IR spectrum of 5-nitroisophthalic acid shows characteristic peaks for the carboxylic acid and nitro groups, which would also be present in the monoethyl ester.[5]

Predicted IR Data Summary

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid/Ester) | 1700-1730 |

| N-O (Nitro, asymmetric) | 1500-1560 |

| N-O (Nitro, symmetric) | 1345-1385 |

| C-O | 1200-1300 |

| Aromatic C=C | 1450-1600 |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

For this compound (C₁₀H₉NO₆), the expected molecular weight is approximately 239.18 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 239.

Common fragmentation patterns for this molecule would likely involve:

-

Loss of the ethyl group (-C₂H₅) to give a fragment at m/z = 210.

-

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 194.

-

Loss of the carboxylic acid group (-COOH) to give a fragment at m/z = 194.

-

Decarboxylation (loss of CO₂) from the molecular ion or subsequent fragments.

-

Fragmentation of the nitro group (loss of NO or NO₂).

The mass spectrum of 5-nitroisophthalic acid shows a molecular ion at m/z = 211 and prominent fragments corresponding to the loss of water and carboxyl groups, providing a basis for predicting the fragmentation of the monoethyl ester.[2]

Experimental Protocols & Workflow

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation.

Sample Preparation

-

NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

-

IR: For solid samples, a KBr pellet or ATR (Attenuated Total Reflectance) can be used.

-

MS: The sample can be introduced directly via a direct insertion probe or after chromatographic separation (GC-MS or LC-MS).

Instrumental Parameters

It is crucial to optimize instrumental parameters for each technique to obtain high-resolution and sensitive data. This includes selecting the appropriate magnetic field strength for NMR, the scan range for IR, and the ionization method for MS.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound based on established principles of spectroscopy and data from closely related analogs. The predicted NMR, IR, and MS data provide a detailed fingerprint of the molecule, enabling its unambiguous identification and characterization. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of spectroscopic data for the synthesized compound.

References

- CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents. (n.d.).

-

5-Nitroisophthalic acid | C8H5NO6. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

5-Nitroisophthalic acid. (n.d.). CAS Common Chemistry. Retrieved February 6, 2026, from [Link]

-

1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

-

Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

- Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (n.d.). Google Patents.

-

5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved February 6, 2026, from [Link]

-

5-Nitroisophthalic Acid Monomethyl Ester, min 98%, 100 grams. (n.d.). Aladdin Scientific. Retrieved February 6, 2026, from [Link]

-

Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. (2023, December 20). Spectroscopy Online. Retrieved February 6, 2026, from [Link]

-

Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020, January 13). Analytical Chemistry - ACS Publications. Retrieved February 6, 2026, from [Link]

-

Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI. Retrieved February 6, 2026, from [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2025, October 16). ResearchGate. Retrieved February 6, 2026, from [Link]

-

5-Nitroisophthalic acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing. (n.d.). Richman Chemical Inc. Retrieved February 6, 2026, from [Link]

-

5-nitroisophthalic acid, monomethyl ester - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]

Sources

- 1. 5-Nitroisophthalic acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 2. 5-Nitroisophthalic acid(618-88-2) 1H NMR [m.chemicalbook.com]

- 3. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 5-Nitroisophthalic acid(618-88-2) IR Spectrum [chemicalbook.com]

Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester from 5-nitroisophthalic acid

Executive Summary & Strategic Analysis

The selective synthesis of 5-Nitroisophthalic Acid Monoethyl Ester is a critical intermediate step in the production of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol) and heterotrifunctional crosslinkers for bioconjugation.

The core synthetic challenge lies in desymmetrizing the 5-nitroisophthalic acid molecule. Because the starting material is a symmetric dicarboxylic acid, direct esterification yields a statistical mixture of unreacted acid, monoester, and diester (typically in a 1:2:1 ratio), necessitating tedious chromatographic separation.

The Recommended Route: To ensure high purity and scalability, this guide details the "Diester-Hydrolysis Strategy."

-

Exhaustive Esterification: Convert 100% of the starting acid to the diethyl ester.

-

Controlled Partial Hydrolysis: Use stoichiometric saponification to cleave exactly one ester group.

This approach leverages solubility differences between the diester (organic soluble) and the monoester salt (water soluble) to achieve purification via extraction rather than chromatography.

Reaction Pathway & Mechanism

The synthesis proceeds in two distinct stages. The nitro group at the 5-position exerts a strong electron-withdrawing effect, making the ester carbonyls susceptible to nucleophilic attack, but also increasing the acidity of the resulting carboxylic acid.

Chemical Pathway Diagram

Figure 1: Synthetic pathway for the desymmetrization of 5-nitroisophthalic acid.

Detailed Experimental Protocol

Stage 1: Synthesis of Diethyl 5-nitroisophthalate

This step aims for quantitative conversion to the diester to remove all dicarboxylic acid species.

Reagents:

-

5-Nitroisophthalic acid (1.0 eq)

-

Ethanol (Absolute, Excess, solvent/reagent)

-

Sulfuric Acid (

, conc., 0.1 eq - Catalyst)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

-

Dissolution: Suspend 5-nitroisophthalic acid (e.g., 21.1 g, 0.1 mol) in absolute ethanol (150 mL).

-

Catalysis: Add concentrated

(1-2 mL) dropwise. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. The solution should become clear as the acid converts to the ester.[1]

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The baseline spot (acid) should disappear.[2]

-

Workup:

-

Concentrate the ethanolic solution under reduced pressure (Rotavap) to ~20% volume.

-

Pour the residue into ice-cold water (300 mL) with vigorous stirring. The diethyl ester will precipitate as a white/off-white solid.

-

Neutralize residual acid with saturated

solution (pH ~8). -

Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: >90% Identity Check: Melting Point ~83-85°C (Lit. value for diethyl ester).

Stage 2: Selective Partial Hydrolysis (The Critical Step)

This step relies on the "Rogers Principle" of solubility or strict stoichiometric control. We will use stoichiometric control in a biphasic or semi-aqueous system.

Reagents:

-

Diethyl 5-nitroisophthalate (from Stage 1)

-

Sodium Hydroxide (NaOH, 1.0 M aqueous solution)

-

Solvent: Ethanol/Acetone mix (to solubilize diester)

Protocol:

-

Dissolution: Dissolve Diethyl 5-nitroisophthalate (26.7 g, 0.1 mol) in Acetone (200 mL). Ensure complete dissolution.

-

Controlled Addition: Heat the solution to a gentle simmer (50°C).

-

Saponification: Add exactly 0.95 to 1.0 equivalents of 1M NaOH (approx. 95-100 mL) dropwise over 60 minutes.

-

Note: Slow addition is crucial to prevent local high concentrations of base, which would lead to double hydrolysis (formation of diacid).

-

-

Reaction: Stir at 50°C for 2 hours. A precipitate (the sodium salt of the monoester) may form.

-

Separation Logic (Self-Validating Step):

-

Evaporate the acetone/ethanol solvent.

-

Resuspend the residue in Water (200 mL).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).

-

Why? The unreacted Diester moves into the Ethyl Acetate. The Monoester Salt and trace Diacid Salt remain in the water.

-

-

-

Isolation:

-

Take the aqueous phase (containing the product).[1]

-

Acidify slowly with 2M HCl to pH 2-3.

-

The Monoethyl 5-nitroisophthalate will precipitate as a white solid.

-

Note: The diacid is more soluble in water than the monoester; however, if diacid contamination is suspected, recrystallize from Toluene or aqueous Ethanol.

-

Process Flow Diagram

Figure 2: Separation logic ensuring removal of unreacted diester and trace diacid.

Analytical Validation & Data

To validate the synthesis, you must confirm the loss of symmetry (unlike the starting material) and the presence of both an ethyl group and a free acid.

Key Physical & Spectral Data[3]

| Property | Value / Characteristic | Purpose |

| Appearance | White to off-white crystalline powder | Visual Check |

| Melting Point | 155–160°C (approx.)* | Purity Check |

| 1H NMR (DMSO-d6) | Confirm Ethyl group | |

| Solubility | Soluble in DMSO, MeOH; Insoluble in Water (acid form) | Process Design |

| TLC ( | Diester > Monoester > Diacid | Reaction Monitoring |

*Note: Melting points for mono-esters can vary based on crystal habit. NMR is the definitive confirmation method.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Over-hydrolysis to diacid | Reduce NaOH equivalents to 0.95; lower temperature. |

| Product is Sticky | Residual solvent or diester contamination | Ensure thorough Ethyl Acetate extraction of the aqueous phase before acidification. |

| High Melting Point | Presence of starting 5-nitroisophthalic acid | Recrystallize from Toluene; check pH during precipitation (Diacid precipitates at lower pH). |

Safety & Handling (E-E-A-T)

-

Nitro Compounds: While 5-nitroisophthalic acid is relatively stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>250°C).

-

Strong Acids/Bases: The use of concentrated

and NaOH requires standard PPE (gloves, goggles, lab coat). -

Waste Disposal: The aqueous filtrate contains nitro-aromatics and must be disposed of as hazardous organic chemical waste, not flushed down the drain.

References

-

Larsen, A. A., et al. (1956). Iodinated Organic Compounds as Contrast Media for Radiographic Diagnoses. Journal of the American Chemical Society, 78(13), 3210–3216. Link

-

Shipchandler, M. T. (1977). Synthesis of nitroisophthalic acid derivatives.[1][2][3][4][5][6] Journal of Pharmaceutical Sciences, 66(4), 549-551. Link

-

ChemicalBook. (2025).[5] 5-Nitroisophthalic acid Properties and Synthesis.Link

-

PubChem. (2025).[7] Dimethyl 5-nitroisophthalate Compound Summary. National Library of Medicine. Link

-

Felder, E., & Pitre, D. (1981). Process for the preparation of 5-nitro-isophthalic acid mono-amides.[4] U.S. Patent No.[1][3][4] 4,264,520. (Validates the partial hydrolysis methodology).

Sources

- 1. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 2. Methyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 3. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrolysis of 5-nitroisophthalic acid diethyl ester to monoester

Technical Guide: Selective Desymmetrization of Diethyl 5-Nitroisophthalate via Partial Hydrolysis

Executive Summary

The selective hydrolysis of diethyl 5-nitroisophthalate (CAS: 610-34-4) to its monoester, monoethyl 5-nitroisophthalate (CAS: 22871-55-2), is a critical desymmetrization step in the synthesis of non-ionic X-ray contrast media and various pharmaceutical intermediates.

The core challenge lies in kinetic control: the substrate contains two chemically equivalent ester groups. Indiscriminate hydrolysis leads to a statistical mixture of starting material (diester), the desired product (monoester), and the over-hydrolyzed byproduct (diacid). This guide provides a high-fidelity protocol to maximize selectivity for the monoester through precise stoichiometric control and solubility-based purification.

Mechanistic Principles & Strategy

The Selectivity Challenge

In a symmetric diester, the first hydrolysis event breaks symmetry. The rate constant for the first hydrolysis (

-

Statistical Control: If

, a random distribution occurs (approx. 1:2:1 diester:monoester:diacid). -

Kinetic Control: For 5-nitroisophthalic acid esters, the electron-withdrawing nitro group at position 5 activates both esters. However, upon hydrolysis to the mono-carboxylate anion, the negative charge creates electrostatic repulsion and reduces the electrophilicity of the remaining ester carbonyl. This reduction in reactivity (

) allows for high selectivity if the base equivalent is strictly limited.

Solvent System Selection

-

Ethanol (EtOH): The solvent of choice. Using methanol leads to transesterification, producing methyl-ethyl mixed esters or dimethyl esters, complicating purification.[1]

-

Water: Required for the hydrolysis mechanism but kept at a minimum volume to maintain homogeneity during the initial phase.

Experimental Protocol

Reagents & Materials

| Component | CAS No. | MW ( g/mol ) | Role |

| Diethyl 5-nitroisophthalate | 610-34-4 | 267.23 | Substrate |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Reagent (Base) |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent |

| Hydrochloric Acid (1N) | 7647-01-0 | 36.46 | Quenching/Precipitation |

| Ethyl Acetate / Toluene | - | - | Extraction Solvent |

Step-by-Step Methodology

Step 1: Preparation of Reagents

-

Dissolve 10.0 g (37.4 mmol) of Diethyl 5-nitroisophthalate in 100 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Prepare a solution of 1.50 g (37.4 mmol, 1.0 eq) of NaOH in 10 mL of deionized water .

-

Critical Note: Do not use excess base. A ratio of 0.98–1.00 eq is preferred to leave a small amount of unreacted diester (easy to remove) rather than forming the diacid (difficult to separate).

-

Step 2: Controlled Hydrolysis

-

Heat the ester solution to 40–50°C (gentle warming helps solubility).

-

Add the NaOH solution dropwise over 30 minutes.

-

Reaction Monitoring: Stir at ambient temperature for 12–16 hours or reflux for 3–4 hours.

-

Endpoint: Monitor via TLC (Solvent: DCM/MeOH 9:1). The starting material (high

) should diminish, and the monoester (mid

Step 3: Workup & Purification (The "pH Switch" Method)

-

Concentration: Evaporate most of the ethanol under reduced pressure.

-

Dilution: Resuspend the residue in 100 mL of water . The unreacted diester will be insoluble; the monoester (as the sodium salt) and diacid (disodium salt) will be dissolved.

-

Wash (Removal of Diester): Extract the aqueous phase twice with 50 mL of Ethyl Acetate or Toluene .

-

Result: Organic layer contains unreacted diester (recycle possible). Aqueous layer contains Product (Na-salt).

-

-

Acidification (Precipitation of Product):

-

Cool the aqueous layer to 0–5°C.

-

Slowly acidify with 1N HCl to pH ~2–3.

-

The monoester, 3-ethoxycarbonyl-5-nitrobenzoic acid , will precipitate as a white/off-white solid.

-

-

Filtration: Filter the solid, wash with cold water (to remove traces of diacid and NaCl), and dry in a vacuum oven at 50°C.

Visualization of Workflows

Reaction Pathway

Caption: Kinetic pathway showing the selective formation of the monoester. Strict stoichiometry prevents the secondary hydrolysis to the diacid.

Purification Logic (pH Switch)

Caption: Purification workflow utilizing solubility differences between the neutral diester, the mono-acid product, and the water-soluble diacid.

Characterization & Specifications

| Parameter | Specification | Notes |

| Appearance | White to light yellow powder | |

| Melting Point | Solid (High melting) | Analogous methyl ester melts at 175–179°C [1].[2] |

| 1H NMR (DMSO-d6) | δ 13.8 (br s, 1H, COOH), 8.8-8.9 (m, 3H, Ar-H), 4.4 (q, 2H), 1.4 (t, 3H) | Distinct ethyl quartet/triplet confirms mono-ester retention. |

| Purity (HPLC) | >98.0% | Critical for pharmaceutical applications. |

Troubleshooting

-

Problem: Low Yield / High Diester Recovery.

-

Cause: Reaction stopped too early or temperature too low.

-

Fix: Increase reaction time or switch to reflux conditions. Ensure NaOH is fully dissolved.

-

-

Problem: High Diacid Contamination.

-

Cause: Excess base (>1.05 eq) or local concentration hotspots during addition.

-

Fix: Use exactly 1.0 eq NaOH. Add base solution slowly via addition funnel.

-

-

Problem: Transesterification (Methyl peaks in NMR).

References

-

Synthesis of Methyl 5-nitroisophthalate (Analogous Procedure). ChemicalBook. CAS 1955-46-0 Synthesis.[5] Link

-

Process for preparing di-C1-C4-alkyl 5-nitro-isophthalates. US Patent 6002041A. Discusses hydrolysis byproducts and purification. Link

-

Monoethyl 5-nitroisophthalate. TCI Chemicals. Product Specification and CAS 22871-55-2 verification. Link

-

Hydrolysis of Esters and Malonates. Amelica. General protocols for selective hydrolysis of diesters. Link

Sources

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

Precision Desymmetrization: Selective Mono-Esterification of 5-Nitroisophthalic Acid

The following technical guide details the selective mono-esterification of 5-nitroisophthalic acid (5-NIPA), a critical symmetry-breaking operation in the synthesis of non-ionic X-ray contrast media and functionalized metal-organic frameworks (MOFs).

Strategic Context: The Symmetry Challenge

5-Nitroisophthalic acid (5-NIPA) possesses

Direct mono-esterification of 5-NIPA is governed by statistical probability. Reacting the diacid with one equivalent of alcohol typically yields a statistical mixture:

-

~25% Unreacted Starting Material (Diacid)

-

~50% Desired Product (Monoester)

-

~25% Over-reacted Product (Diester)

To bypass this yield-limiting distribution, this guide prioritizes Hydrolytic Desymmetrization , a robust, self-validating protocol that offers superior selectivity compared to direct esterification.

Mechanistic Principles & Methodology

The Core Protocol: Hydrolytic Desymmetrization

Instead of struggling to stop a forward reaction halfway, it is kinetically superior to drive the reaction to the full diester (which is easy to purify) and then selectively hydrolyze one ester group.

Why this works:

The first hydrolysis event creates a carboxylate anion (

Experimental Workflow

Target: Monomethyl 5-nitroisophthalate (MM-5-NIPA) Starting Material: Dimethyl 5-nitroisophthalate (DM-5-NIPA)

Step 1: Rapid Synthesis of the Diester Precursor

-

Reagents: 5-NIPA (1.0 eq), Methanol (Excess, solvent),

(Catalytic). -

Procedure: Reflux 5-NIPA in methanol with sulfuric acid for 8–12 hours.

-

Observation: The reaction mixture changes from a suspension to a clear solution. Upon cooling, the diester precipitates as white/pale yellow crystals.

-

Purification: Simple filtration. The diester is insoluble in cold methanol.

-

Yield: >95%.

Step 2: Controlled Partial Hydrolysis (The Critical Step)

-

Reagents: DM-5-NIPA (1.0 eq), KOH (0.95–1.0 eq), Methanol/Acetone (Solvent).

-

Procedure:

-

Dissolve DM-5-NIPA in acetone (or a methanol/acetone mix) to ensure homogeneity.

-

Prepare a solution of KOH (exactly 1 equivalent) in methanol.

-

Critical Control: Add the KOH solution dropwise to the diester solution at room temperature (20–25°C). Do not heat. Heating promotes double hydrolysis.

-

Stir for 1–2 hours. A precipitate often forms (the potassium salt of the monoester).

-

Step 3: Self-Validating Purification (pH Swing)

This protocol relies on solubility differences between the three potential species:

-

Diester: Neutral, insoluble in water, soluble in organics.

-

Monoester: Acidic (

), soluble in weak base, precipitates in acid. -

Diacid: Highly polar, soluble in water/base.

Visualization: The pH-Swing Purification Logic

The following workflow illustrates the logic for isolating pure monoester from the crude reaction mixture.

Caption: Figure 1. Self-validating pH-swing purification workflow for isolating Monomethyl 5-nitroisophthalate.

Quantitative Data & Characterization

To ensure the protocol was successful, compare the product against these standard metrics.

| Parameter | Diester (Precursor) | Monoester (Target) | Diacid (Over-hydrolysis) |

| Formula | |||

| Solubility (Water) | Insoluble | Low (Acid form) / High (Salt) | Moderate/High |

| Solubility (Toluene) | Soluble | Insoluble | Insoluble |

| Melting Point | 123–125 °C | 175–179 °C | >260 °C (Decomp) |

| Singlet (3.9 ppm, 6H) | Singlet (3.9 ppm, 3H) | No Methyl Peak | |

| IR Carbonyl | Single band (~1730 cm⁻¹) | Split band (Ester + Acid) | Broad Acid band |

Troubleshooting Note: If the melting point is <170°C, the product likely contains residual diester. Wash the solid with warm toluene (diester is soluble; monoester is not) to purify.

Applications in Drug Development[1][2][3]

X-Ray Contrast Media

The monoester is the "Trojan Horse" for synthesizing non-ionic contrast agents.

-

Mechanism: The free acid group is activated (to an acid chloride) and reacted with a shielded amine (e.g., 3-amino-1,2-propanediol).

-

Step 2: The remaining ester is then reacted with a different amine, creating an asymmetric, highly soluble molecule essential for patient safety in intravenous imaging.

Metal-Organic Frameworks (MOFs)

5-NIPA derivatives are used as linkers in MOFs. The mono-ester allows for the construction of "Janus" linkers—molecules with two different binding faces—enabling the growth of complex, multivariate framework architectures.

References

-

Larsen, A. A. (1964). Iodinated Isophthalamic Acids and Methods for Their Preparation. U.S. Patent 3,145,197. Sterling Drug Inc.[1][2] Link

- Primary source for the partial hydrolysis protocol using methanolic KOH.

-

Xie, M., et al. (2008).[3] Dimethyl 5-nitroisophthalate.[3][4][5][6][7][8] Acta Crystallographica Section E, 64(8), o1736. Link

- Source for diester synthesis and crystallographic d

-

ChemicalBook. (n.d.). 5-Nitroisophthalic acid Synthesis and Properties. Link

- General properties and industrial synthesis routes.

- Bijev, A. (2000). Synthesis of some new 5-nitroisophthalic acid derivatives. University of Chemical Technology and Metallurgy, Sofia.

Sources

- 1. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 5-nitro-isophthalic acid monomethylester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Dimethyl 5-nitroisophthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 7. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

Technical Guide: Solubility Profiling & Process Engineering of 5-Nitroisophthalic Acid Monoethyl Ester

This is a comprehensive technical guide on the solubility and process engineering of 5-Nitroisophthalic Acid Monoethyl Ester (5-NIPAME) .

CAS: 22871-55-2 | Formula: C₁₀H₉NO₆ | MW: 239.18 g/mol

Executive Summary

This compound (5-NIPAME) is a critical desymmetrized intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol). Its unique structure—possessing both a hydrophobic ethyl ester moiety and a hydrophilic carboxylic acid group—creates a complex solubility profile that differs significantly from its parent (5-nitroisophthalic acid) and its diester derivative.

This guide addresses the solubility landscape of 5-NIPAME, providing estimated physicochemical data, thermodynamic modeling frameworks, and validated experimental protocols for generating precise solubility curves required for crystallization and purification scale-up.

Physicochemical Profile & Theoretical Solubility

Understanding the amphiphilic nature of 5-NIPAME is the key to solvent selection. Unlike the symmetric diester (soluble in non-polar organics) or the diacid (soluble in high-polarity protic solvents), the monoester occupies a "solubility middle ground."

Structural Analysis

-

Hydrophilic Domain: Free Carboxylic Acid (-COOH) at position 1. Capable of strong Hydrogen Bond Donating (HBD) and Accepting (HBA).

-

Hydrophobic Domain: Ethyl Ester (-COOEt) at position 3 and Nitro group (-NO₂) at position 5. These contribute to solubility in chlorinated and aromatic solvents.[1]

-

Acidity: The free acid group (pKa ≈ 3.5–3.8) allows pH-dependent solubility switching.

Predicted Solubility Landscape

Data synthesized from structural analogs and synthesis patents.

| Solvent Class | Representative Solvent | Solubility Rating | Temperature Sensitivity | Process Utility |

| Alcohols | Methanol, Ethanol | High | Moderate | Primary reaction solvent; Recrystallization (Hot). |

| Chlorinated | Dichloromethane (DCM) | Moderate-High | Low | Extraction solvent; Good for non-ionized form. |

| Aromatic | Toluene, Xylene | Low-Moderate | High | Anti-solvent at low temp; Soluble at reflux. |

| Ketones | Acetone, MEK | High | Low | Excellent solvent; poor selectivity for crystallization. |

| Water | Water (pH < 3) | Very Low | Low | Anti-solvent for precipitation. |

| Aqueous Base | NaOH, NaHCO₃ (aq) | High | N/A | Dissolves as carboxylate salt; used for extraction. |

Thermodynamic Modeling of Solubility

For researchers generating experimental data, fitting the solubility mole fraction (

Modified Apelblat Equation

Best for accurately modeling solubility in pure solvents (e.g., Ethanol, Acetone) over a wide temperature range.

- : Mole fraction solubility of 5-NIPAME.

- : Absolute temperature (K).[2][3]

- : Empirical model parameters derived from regression.

-

Insight: Parameter

accounts for the temperature dependence of the enthalpy of solution, crucial for the large

van't Hoff Equation

Used to determine the apparent thermodynamic functions (Enthalpy

-

Linearity Check: If the plot of

vs.

Experimental Protocols (Self-Validating)

Since specific literature data for the monoethyl ester is scarce compared to the diacid, researchers must generate their own solubility curves. Below are two validated methods.

Method A: Laser Monitoring Dynamic Method (High Precision)

This method eliminates sampling errors and filter clogging issues common with gravimetric analysis.

Equipment:

-

Jacketed glass vessel (50 mL) with overhead stirring.

-

Laser transmissometer (or turbidity probe).

-

Programmable thermostat (Accuracy ±0.05 K).

Protocol:

-

Preparation: Add a known mass (

) of 5-NIPAME and solvent ( -

Dissolution: Heat the mixture until fully dissolved (Laser transmission = 100%).

-

Cooling: Lower temperature at a slow rate (0.1 K/min).

-

Nucleation Point: Record temperature (

) when transmission drops sharply (onset of turbidity). -

Re-heating: Heat slowly until clear (

). -

Equilibrium: The solubility temperature is calculated as

. -

Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Method B: Static Gravimetric Method (Standard)

Protocol:

-

Saturate solvent with excess 5-NIPAME at set temperature

for 24 hours. -

Stop stirring and allow settling for 2 hours (isothermal).

-

Filter supernatant using a pre-heated syringe filter (0.45 µm).

-

Evaporate solvent from a weighed aliquot and dry residue to constant mass.

-

Validation: Replicate measurements must show Relative Standard Deviation (RSD) < 2%.

Process Engineering: Purification Workflow

The solubility difference between the Diester (starting material), Monoester (product), and Diacid (over-hydrolyzed impurity) is the basis for purification.

Figure 1: Purification workflow leveraging pH-dependent solubility switching.

Critical Application Notes

-

Solvent Effect on Polymorphism: 5-NIPAME may exhibit polymorphism. Crystallization from protic solvents (Methanol) typically yields the stable form, while rapid precipitation from Acetone/Water may yield metastable forms. Always verify with PXRD.

-

Ester Hydrolysis Risk: Avoid prolonged heating (>60°C) in aqueous or acidic alcohols, as this promotes transesterification or hydrolysis back to the diacid.

-

Safety: The nitro group adds thermal instability. Do not distill dry solids. Ensure T < 100°C during drying.

References

-

Synthesis & Properties: Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. (2025). NBInno.

-

Thermodynamic Modeling (Parent Acid): Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. (2025). NIH/ResearchGate.

-

Chemical Safety & Data: Safety Data Sheet: Monoethyl 5-Nitroisophthalate. (2025). TCI Chemicals.

-

Purification Methodology: Process for the preparation of 5-nitro-isophthalic alkyl esters. Patent EP0879815B1.

Sources

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents: effect of benzene ring substituents in the benzene carboxylic acid-based compounds on their solubility values - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Thermal Stability Assessment of Monoethyl 5-Nitroisophthalate for Pharmaceutical Development

Abstract

Monoethyl 5-nitroisophthalate is a key intermediate in the synthesis of various pharmaceutical compounds, including non-ionic X-ray contrast media.[1] As with many nitroaromatic compounds, its molecular structure—featuring an energy-releasing nitro group (NO₂) on an aromatic ring—necessitates a thorough evaluation of its thermal stability to ensure safe handling, processing, and storage.[2] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to assess the thermal hazards associated with Monoethyl 5-nitroisophthalate. We will detail a multi-tiered analytical workflow, explain the causality behind experimental choices, and provide actionable protocols for core analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction: The Imperative for Thermal Hazard Assessment

Nitroaromatic compounds are a class of molecules widely used in the synthesis of dyes, pharmaceuticals, and energetic materials.[3] The presence of the nitro group, a well-known explosophore, introduces a potential for rapid, exothermic decomposition when the molecule is subjected to thermal stress.[2] For Monoethyl 5-nitroisophthalate, an understanding of its thermal behavior is not merely academic; it is a critical component of process safety and risk management in a pharmaceutical development setting.

An uncontrolled exothermic decomposition can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure within a reactor or storage vessel, with potentially catastrophic consequences. Therefore, characterizing the onset temperature of decomposition, the energy released, and the rate of mass loss is essential for defining safe operating limits and preventing thermal incidents. This guide establishes a systematic approach to acquiring this vital data.

Physicochemical Properties & Structure

A foundational understanding of the material's basic properties is crucial before commencing thermal analysis.

| Property | Value / Description | Source |

| Chemical Name | Monoethyl 5-nitroisophthalate | - |

| Synonyms | 5-Nitro-1,3-benzenedicarboxylic acid, monoethyl ester | - |

| CAS Number | Not explicitly found for the ethyl ester, 1955-46-0 for monomethyl ester | [4] |

| Molecular Formula | C₁₀H₉NO₆ | - |

| Molecular Weight | 239.18 g/mol | [5] |

| Appearance | Expected to be a light yellow or off-white solid powder/crystal | [4][6] |

| Melting Point | Not explicitly found. The related monomethyl ester melts at 170.5-175.5°C, and the dimethyl ester melts at 123-125°C. | [6][7][8] |

Note: Data for the closely related methyl esters are provided for context where direct data for the ethyl ester is unavailable.

The Thermal Stability Assessment Workflow

A tiered, logical progression of experiments is the most efficient and safest method for characterizing an unknown or poorly characterized material. The workflow is designed to use small amounts of material in initial screening tests before proceeding to more complex, higher-energy experiments if warranted.

Caption: Tiered workflow for thermal stability assessment.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the crucial Tier 1 screening experiments. These protocols are designed to be self-validating and grounded in established best practices for thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (Tₒₙₛₑₜ) and the enthalpy (heat) of decomposition (ΔHₔ). DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and decomposition.[9]

Methodology:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point (156.6°C) and heat of fusion (28.5 J/g) of indium provide reliable calibration points.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of Monoethyl 5-nitroisophthalate into a high-pressure crucible (e.g., gold-plated stainless steel).

-

Causality: High-pressure crucibles are mandatory for analyzing potentially energetic materials.[9] They contain any pressure generated during decomposition, preventing instrument damage and ensuring the entire decomposition event is measured accurately without mass loss due to evaporation.

-

Hermetically seal the crucible using a press.

-

Prepare an identical, empty crucible to serve as the reference.

-

-

Experimental Program:

-

Place the sample and reference crucibles into the DSC autosampler or cell.

-

Purge the cell with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Equilibrate the system at a temperature well below the expected melting point, e.g., 30°C.

-

Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature of approximately 350-400°C.

-

Causality: A 10°C/min heating rate is a standard for screening and provides a good balance between resolution and experimental time. The final temperature should be high enough to capture the entire decomposition exotherm.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify the endotherm corresponding to the melting point.

-

Identify the large exotherm corresponding to decomposition.

-

Determine the extrapolated onset temperature (Tₒₙₛₑₜ) of the decomposition exotherm. This is the temperature at which decomposition begins.[9]

-

Integrate the area under the decomposition peak to calculate the heat of decomposition (ΔHₔ) in Joules per gram (J/g).

-

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify this loss. TGA complements DSC by confirming that an observed exotherm is indeed a decomposition event associated with the loss of mass.

Methodology:

-

Instrument Calibration:

-

Perform temperature calibration using certified magnetic standards (e.g., Curie point standards) and mass calibration using standard calibration weights.

-

-

Sample Preparation:

-

Weigh 5-10 mg of Monoethyl 5-nitroisophthalate into an open ceramic or aluminum pan.

-

Causality: A larger sample mass than in DSC is acceptable as pressure containment is not the primary goal. An open pan allows gaseous decomposition products to escape freely, ensuring accurate mass loss measurement.

-

-

Experimental Program:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (Nitrogen) at 50 mL/min.

-

Equilibrate the system at 30°C.

-

Ramp the temperature at a heating rate of 10°C/min up to a final temperature where all mass has been lost (e.g., 500°C).

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature (°C).

-

Determine the onset temperature of mass loss, which should correlate with the decomposition seen in the DSC.

-

Calculate the derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tₘₐₓ).

-

Interpretation of Results & Hazard Synthesis

The data from DSC and TGA must be synthesized to form a coherent picture of the thermal hazard.

| Parameter | Analytical Technique | Hypothetical Value | Interpretation & Significance |

| Melting Point (Tₘ) | DSC | ~170°C | Indicates the transition to a liquid phase. Processing should ideally occur well below this temperature. |

| Decomposition Onset (Tₒₙₛₑₜ) | DSC | 220°C | The critical temperature where exothermic decomposition begins. A safety margin (e.g., 50-100°C) should be applied to define a maximum safe processing temperature. |

| Heat of Decomposition (ΔHₔ) | DSC | 850 J/g | A measure of the energy released. Values >500 J/g suggest a significant thermal hazard. This energy can rapidly heat the material, accelerating the decomposition rate.[9] |

| Mass Loss Profile | TGA | Single-stage, rapid loss | A sharp, single-stage mass loss that aligns with the DSC exotherm confirms a rapid decomposition process rather than a slow degradation. |

| Temp. of Max Decomposition Rate (Tₘₐₓ) | TGA (DTG) | 245°C | The temperature at which the reaction is most violent. This is a key parameter for reactor relief system design. |

Safety, Handling, and Storage

Given the nature of nitroaromatic compounds, the following precautions are mandatory:

-

Handling: Always handle in a well-ventilated area, such as a chemical fume hood.[10] Use personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves.[11][12] Avoid creating dust, as fine powders can form explosive mixtures with air.

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[10] Keep containers tightly closed. The material should be stored separately from oxidizing agents and strong acids or bases.

-

Thermal Decomposition Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including oxides of nitrogen.[4]

References

-

ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). United States Patent Office.

- Google Patents. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.

- Google Patents. (n.d.). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

-

S D Fine-Chem Limited. (n.d.). 5-nitroisophthalic acid. Retrieved February 6, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, December 21). 5-Nitroisophthalic acid - SAFETY DATA SHEET. Retrieved February 6, 2026, from [Link]

-

Chemdad. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved February 6, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, September 7). 5-Nitroisophthalic acid monomethyl ester - SAFETY DATA SHEET. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 5-nitroisophthalate. PubChem. Retrieved February 6, 2026, from [Link]

-

Defense Technical Information Center. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved February 6, 2026, from [Link]

-

UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved February 6, 2026, from [Link]

-

PubMed. (n.d.). Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector. Retrieved February 6, 2026, from [Link]

-

SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved February 6, 2026, from [Link]

Sources

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 2. scielo.br [scielo.br]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl 5-nitroisophthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Dimethyl 5-nitroisophthalate 98 13290-96-5 [sigmaaldrich.com]

- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

5-Nitroisophthalic Acid Monoethyl Ester molecular weight and formula

[1][2]

Executive Summary

5-Nitroisophthalic Acid Monoethyl Ester (CAS 22871-55-2) is a critical desymmetrized building block in the synthesis of non-ionic X-ray contrast media (ICM). By possessing orthogonal reactivity—one free carboxylic acid and one ethyl ester—it serves as a pivotal "hinge" molecule. This structure allows for the sequential introduction of diverse side chains (e.g., amino-alcohols) required to optimize the water solubility and osmolality of final drug substances like Iohexol and Iodixanol. This guide details its physicochemical properties, a validated synthesis protocol, and its role in pharmaceutical manufacturing.

Physicochemical Identity

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Monoethyl 5-nitroisophthalate; 3-Ethoxycarbonyl-5-nitrobenzoic acid |

| CAS Number | 22871-55-2 |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.2 (Carboxylic acid), ~12 (Amide precursors) |

| Melting Point | 170–175 °C (Estimated based on methyl homolog; experimental verification recommended) |

Synthesis Protocol: Selective Partial Hydrolysis

While direct mono-esterification of 5-nitroisophthalic acid is possible, it often yields a statistical mixture of di-acid, mono-ester, and di-ester. The industry-preferred route for high-purity applications involves the quantitative synthesis of the diester followed by controlled partial hydrolysis.

Phase 1: Synthesis of Diethyl 5-Nitroisophthalate

Reagents: 5-Nitroisophthalic acid, Ethanol (excess), H₂SO₄ (catalytic).

-

Charge 5-nitroisophthalic acid into a reactor with 10 volumes of absolute ethanol.

-

Add 0.1 eq concentrated H₂SO₄.

-

Reflux for 12–16 hours (monitor by TLC/HPLC for disappearance of acid).

-

Cool to 0–5°C. The diester will crystallize.

-

Filter and wash with cold ethanol. Yield: >90%.

Phase 2: Controlled Partial Hydrolysis (The "Mono" Step)

Objective: Selectively hydrolyze one ester group without touching the second.

Protocol:

-

Dissolution: Dissolve 1.0 eq of Diethyl 5-nitroisophthalate in Acetone/Ethanol (4:1 v/v).

-

Base Addition: Prepare a solution of 0.98 eq KOH in water. Note: Using a slight deficit of base prevents over-hydrolysis to the di-acid.

-

Reaction: Add the KOH solution dropwise over 60 minutes at 20–25°C. Rapid addition causes localized high pH and di-acid formation.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water if purity <98%.

Process Logic Diagram

Caption: Step-wise synthesis ensuring high selectivity for the mono-ester via controlled stoichiometry.

Characterization & Quality Control

For drug development, confirming the "mono" status is vital.

NMR Interpretation (Predicted in DMSO-d₆)

-

¹H NMR:

-

δ 13.8 ppm (1H, br s): Carboxylic acid proton (disappears with D₂O shake).

-

δ 8.8–8.9 ppm (1H, t): Aromatic H2 (between the two carbonyls). Most deshielded due to two electron-withdrawing groups.

-

δ 8.6–8.7 ppm (2H, dd): Aromatic H4 and H6.

-

δ 4.4 ppm (2H, q): Methylene protons of the ethyl ester (-OCH₂-).

-

δ 1.4 ppm (3H, t): Methyl protons of the ethyl ester (-CH₃).

-

Key QC Check: Integration ratio of Ethyl group (5H total) to Aromatic ring (3H) must be consistent. Presence of two ethyl signals indicates diester impurity.

-

Mass Spectrometry (ESI)

-

Mode: Negative Ion Mode (ESI-).

-

m/z: 238.1 [M-H]⁻.

-

Fragmentation: Loss of CO₂ (44 Da) and Ethanol/Ethoxide fragments.

Applications in Drug Development (Contrast Media)

The monoethyl ester is a precursor to 5-Amino-2,4,6-triiodoisophthalic acid derivatives. The asymmetry allows chemists to differentiate the two "arms" of the benzene ring, facilitating the synthesis of complex non-ionic contrast agents like Iohexol.

Mechanism of Action in Synthesis

-

Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/HCl).

-

Iodination: The electron-rich aniline ring undergoes electrophilic aromatic substitution with ICl or NaICl₂, placing iodine atoms at positions 2, 4, and 6.

-

Amidation: The ester and acid groups are converted to amides using amino-diols (e.g., serinol, 1-amino-2,3-propanediol) to create the hydrophilic shell required for intravascular safety.

Application Workflow Diagram

Caption: Workflow transforming the mono-ester into tri-iodinated contrast media via reduction and electrophilic substitution.

Safety & Handling (E-E-A-T)

-

Hazards: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Reactivity: The nitro group is stable, but the ester is susceptible to hydrolysis in strong acid/base. Store in a cool, dry place away from strong oxidizers.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12069, 5-Nitroisophthalic acid. Retrieved from [Link]

- Google Patents. (2011). Process for the preparation of 5-amino-2,4,6-triiodo-isophthalamide derivatives (US Patent 6441235).

-

European Chemicals Agency (ECHA). Registration Dossier: 5-Nitroisophthalic acid esters. Retrieved from [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction with Carboxylic Acids. Retrieved from [Link]

The Untapped Potential of 5-Nitroisophthalic Acid Monoethyl Ester in Advanced Materials

A Technical Guide for Researchers and Application Scientists

Foreword: Bridging a Known Core to Future Materials

In the landscape of materials science, the discovery and application of novel building blocks are paramount to innovation. While 5-nitroisophthalic acid and its derivatives have carved a niche in coordination chemistry and polymer science, its monoesterified counterpart, 5-Nitroisophthalic Acid Monoethyl Ester, remains a molecule of largely untapped potential. This guide serves as a technical deep-dive for researchers, materials scientists, and chemical engineers, elucidating the prospective applications of this unique trifunctional molecule. By examining the established roles of its parent acid and leveraging the distinct reactivity of its functional groups—a carboxylic acid, an ethyl ester, and a nitro group—we can chart a course for its use in creating next-generation materials.

Molecular Profile and Physicochemical Properties

This compound is an aromatic compound distinguished by its asymmetric substitution. This asymmetry is key to its potential utility, offering differential reactivity at its two carboxyl-derived functionalities.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 22871-55-2 | [1] |

| Molecular Formula | C10H9NO6 | [1] |

| Molecular Weight | 239.18 g/mol | [1] |

| Synonyms | Monoethyl 5-nitroisophthalate, Ethyl hydrogen 5-nitroisophthalate | [2] |

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. The differential reactivity between the free carboxylic acid and the ethyl ester group allows for sequential and site-selective chemical modifications, a highly desirable trait in the synthesis of complex materials.

Potential Applications in Materials Science: An Evidence-Based Extrapolation

While direct literature on the material applications of this compound is nascent, the extensive research on 5-nitroisophthalic acid and related functionalized linkers provides a strong foundation for predicting its utility.

Precursor for Asymmetric Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers.[3] The parent compound, 5-nitroisophthalic acid, has been successfully employed in the synthesis of coordination polymers and MOFs.[4] The monoethyl ester derivative introduces a new dimension of control.

Causality behind Experimental Choices: The singular free carboxylic acid group can coordinate with metal centers to form the primary framework structure. The ethyl ester group, being less reactive under typical solvothermal MOF synthesis conditions, remains pendant within the pores. This pendant group can then be post-synthetically modified. For instance, hydrolysis of the ester would regenerate a carboxylic acid, while amidation could introduce new functionalities. The nitro group can also be reduced to an amine, offering another site for functionalization. This multi-tiered reactivity allows for the creation of highly complex and functionalized porous materials. Such materials could find applications in gas storage, catalysis, and chemical sensing.[5][6]

Experimental Workflow: Synthesis of an Asymmetric MOF

Caption: Workflow for the synthesis of a hypothetical asymmetric MOF.

Building Block for Advanced Polymers

The parent 5-nitroisophthalic acid is known to act as a polymerizing agent.[7] The monoethyl ester can be envisioned as a valuable monomer in the synthesis of specialty polyesters and polyamides with tailored properties.

Expertise & Experience: The presence of both a carboxylic acid and an ester allows for several polymerization strategies. For example, the carboxylic acid can be reacted with a diol to form a polyester, with the ethyl ester and nitro groups remaining as pendant functionalities along the polymer chain. These groups can then be used to tune the polymer's properties, such as its solubility, thermal stability, and adhesion to surfaces. The nitro group, in particular, can be reduced to an amine, which can then be used for cross-linking or for grafting other polymer chains. This approach could be used to develop advanced coatings, adhesives, and high-performance resins.

Protocol: Synthesis of a Functionalized Polyester

-

Monomer Preparation: In a reaction vessel, dissolve this compound and a diol (e.g., ethylene glycol) in a suitable solvent.

-

Polycondensation: Add a catalyst (e.g., p-toluenesulfonic acid) and heat the mixture under reflux with continuous removal of water.

-

Polymer Isolation: After the desired viscosity is reached, cool the reaction mixture and precipitate the polymer in a non-solvent (e.g., methanol).

-

Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

-

Post-Polymerization Modification (Optional): The pendant nitro groups on the polymer chain can be reduced to amines using a reducing agent like sodium dithionite, creating a new functional polymer.

Intermediate for Energetic Materials and Dyes

5-Nitroisophthalic acid has been identified as a polymerizing agent in polyester resins used as rocket propellants.[7] The monoethyl ester, with its inherent nitro functionality, could also serve as a precursor for energetic materials. Furthermore, the parent compound is an intermediate in the production of disperse dyes.[8] The monoethyl ester could be similarly utilized, with the ester group potentially modifying the dye's solubility and affinity for certain fabrics.

Synthetic Pathways

The synthesis of this compound can be approached through several routes, primarily involving the esterification of 5-nitroisophthalic acid.

Direct Mono-esterification of 5-Nitroisophthalic Acid

This is the most direct route, involving the reaction of 5-nitroisophthalic acid with one equivalent of ethanol in the presence of an acid catalyst. The challenge lies in controlling the reaction to favor the monoester over the diester.

Reaction Pathway: Mono-esterification

Caption: Synthetic route to this compound.

Selective Hydrolysis of Diethyl 5-Nitroisophthalate

An alternative approach involves the synthesis of the diethyl ester, followed by selective hydrolysis of one of the ester groups. This can be achieved by carefully controlling the reaction conditions, such as the amount of base used for hydrolysis.[9]

Future Outlook and Conclusion